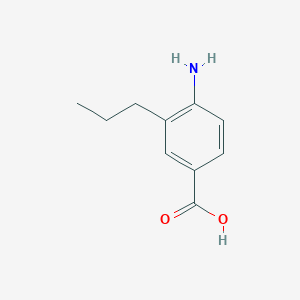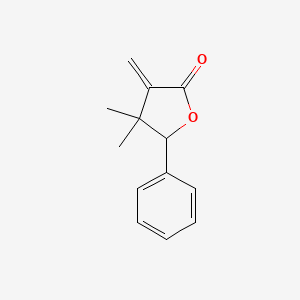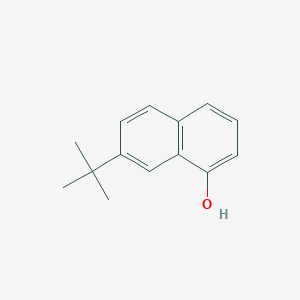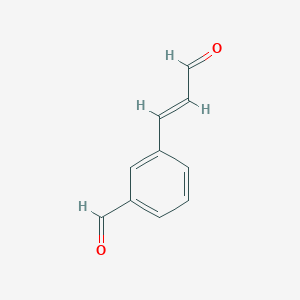![molecular formula C33H48Br2 B12569113 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene CAS No. 483315-09-9](/img/structure/B12569113.png)
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic materials, particularly in the field of polymeric light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene typically involves the bromination of 9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds, which are useful in the synthesis of conjugated polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions involving bases like potassium carbonate and solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted fluorenes and biaryl compounds, which have applications in the development of advanced materials for electronic devices .
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
The mechanism by which 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions that modify its structure and properties. The bromine atoms on the fluorene ring are reactive sites that can undergo substitution or coupling reactions, leading to the formation of new compounds with desired electronic and optical properties . These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial for the development of advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is unique due to its specific alkyl substituents, which provide distinct steric and electronic effects. These effects influence its reactivity and the properties of the resulting materials, making it particularly valuable in the synthesis of high-performance optoelectronic devices .
Eigenschaften
CAS-Nummer |
483315-09-9 |
|---|---|
Molekularformel |
C33H48Br2 |
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3/t25-,26-/m1/s1 |
InChI-Schlüssel |
ZYVVOYHQVKQGEM-CLJLJLNGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)

![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)

